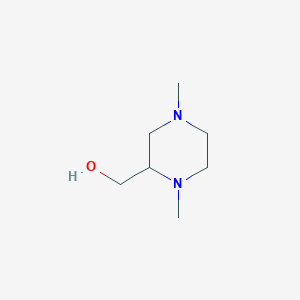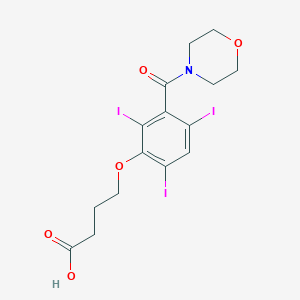
Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid . The compound adopts a piano stool geometry . It is used as a catalyst for transesterification reactions and styrene polymerization .
Synthesis Analysis
An early synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride .Molecular Structure Analysis
The molecular formula of Trichloro(pentamethylcyclopentadienyl)titanium(IV) is C10H15Cl3Ti . The compound adopts a piano stool geometry .Chemical Reactions Analysis
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is used as a catalyst for transesterification reactions and styrene polymerization . The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1) .Physical And Chemical Properties Analysis
Trichloro(pentamethylcyclopentadienyl)titanium(IV) has a molecular weight of 289.45 g/mol . It is an orange solid .Aplicaciones Científicas De Investigación
Catalyst for Organic Synthesis
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is widely used as a catalyst in organic synthesis . It plays a crucial role in accelerating various chemical reactions, enhancing the efficiency and selectivity of the reactions .
Olefin Polymerization
This compound is often used in olefin polymerization . It helps in the formation of polymers from olefins, which are hydrocarbons with one or more carbon-carbon double bonds .
Olefin Cyclization
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is also used in olefin cyclization . This process involves the transformation of linear olefins into cyclic compounds, which are essential in the production of various pharmaceuticals and fine chemicals .
Olefin Insertion Reactions
This titanium compound is used in olefin insertion reactions . These reactions involve the insertion of an olefin into a metal-carbon bond, which is a key step in many synthetic procedures .
Asymmetric Synthesis
Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be used in asymmetric synthesis . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Ceramic Structures
The compound is extremely stable and typically insoluble in aqueous solutions (water), making it useful in ceramic structures . These structures range from simple clay bowls to advanced electronics .
Aerospace Applications
Due to its stability and light weight, Trichloro(pentamethylcyclopentadienyl)titanium(IV) is used in aerospace applications . It is used in the production of lightweight structural components .
Fuel Cells
This compound exhibits ionic conductivity, making it useful in electrochemical applications such as fuel cells . In fuel cells, it helps in the conduction of ions from one electrode to another .
Mecanismo De Acción
Target of Action
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .
Biochemical Pathways
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .
Result of Action
The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .
Action Environment
The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .
Safety and Hazards
Direcciones Futuras
The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1). This novel pentamethylcyclopentadienyl titanium (IV) amido alkyl complex has shown propensity to homo- and copolymerize ethylene with cyclic olefins such as cyclopentene or norborn-2-ene .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be achieved through the reaction of pentamethylcyclopentadiene with titanium tetrachloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Titanium tetrachloride", "Lewis acid catalyst" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask", "Add titanium tetrachloride to the flask", "Add a Lewis acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Evaporate the solvent to obtain the product Trichloro(pentamethylcyclopentadienyl)titanium(IV)" ] } | |
Número CAS |
12129-06-5 |
Nombre del producto |
Trichloro(pentamethylcyclopentadienyl)titanium(IV) |
Fórmula molecular |
C10H15Cl3Ti- |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |
Clave InChI |
IPRROFRGPQGDOX-UHFFFAOYSA-K |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















